molecular formula C9H5N3O2 B13817477 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide CAS No. 31055-87-5

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide

Cat. No.: B13817477
CAS No.: 31055-87-5
M. Wt: 187.15 g/mol
InChI Key: HGHODFAPYLOKNP-UHFFFAOYSA-N
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Description

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide is a chemical compound with the molecular formula C9H5N3O2. It is known for its unique structure, which includes a quinoxaline ring system with a carbonitrile group and an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form a quinoxaline derivative, which is then further reacted with cyanogen bromide to introduce the carbonitrile group. The final step involves oxidation to introduce the oxo group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Quinoxalinecarbonitrile,4-oxide: Similar structure but differs in the position of the oxo group.

    3-Amino-2-quinoxalinecarbonitrile 1,4-dioxide: Contains an amino group and two oxo groups.

    6-(Diethylamino)-4-dodecyl-3,4-dihydro-3-oxo-2-quinoxalinecarbonitrile: Contains additional alkyl and amino groups .

Uniqueness

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

31055-87-5

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

1-oxido-3-oxo-4H-quinoxalin-1-ium-2-carbonitrile

InChI

InChI=1S/C9H5N3O2/c10-5-8-9(13)11-6-3-1-2-4-7(6)12(8)14/h1-4H,(H,11,13)

InChI Key

HGHODFAPYLOKNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=[N+]2[O-])C#N

Origin of Product

United States

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